molecular formula C19H19N3O5S3 B2975014 methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865249-20-3

methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2975014
CAS No.: 865249-20-3
M. Wt: 465.56
InChI Key: HQBKFBWTHUGCMY-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C19H19N3O5S3. Esters, like this compound, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

Aldose Reductase Inhibition

Research on compounds structurally related to Methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has shown promise in the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives displaying potent ALR2 inhibitory activity. This has implications for developing novel drugs for treating diabetic complications.

Antihypertensive Activity

Another research avenue involves the synthesis and evaluation of thiazolyl derivatives for their potential antihypertensive properties. According to Abdel-Wahab et al. (2008), the synthesis of thiosemicarbazides, triazoles, and Schiff bases has demonstrated good antihypertensive α-blocking activity. Such compounds are explored for their utility as medications for managing hypertension.

Molecular and Chemical Properties

The molecular and chemical properties of derivatives of Methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have been the subject of in-depth studies. Gültekin et al. (2020) used density functional theory (DFT) to explore local and global chemical activities, revealing insights into the electrophilic and nucleophilic nature of the compound, which are critical for understanding its interactions and reactivity.

Anti-Helicobacter Pylori Activity

Compounds related to Methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have shown significant activity against Helicobacter pylori, a gastric pathogen. The study by Carcanague et al. (2002) highlights the potential of such compounds in developing novel anti-H. pylori agents, addressing the need for new treatments against this bacteria responsible for gastric ulcers and cancers.

Microwave-Mediated Synthesis

The microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, as described by Darweesh et al. (2016), demonstrates a modern approach to synthesizing compounds with potential biological activities. This technique offers advantages such as reduced reaction times and improved yields, which are crucial for efficient drug discovery and development processes.

Properties

IUPAC Name

methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-27-18(24)12-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)9-10-28-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKFBWTHUGCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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